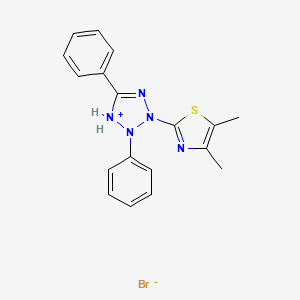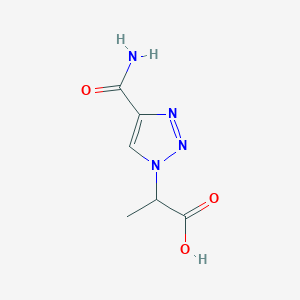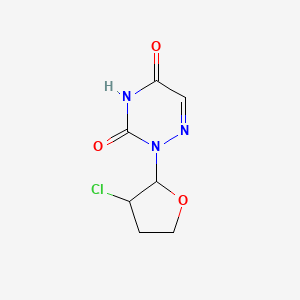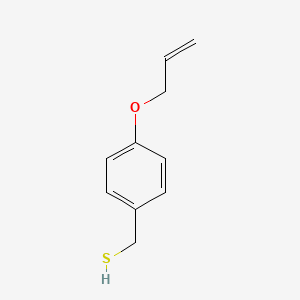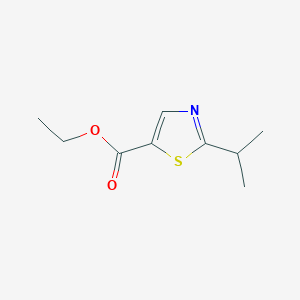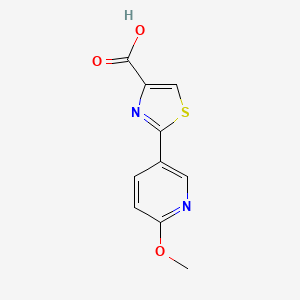
2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid
描述
2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of 6-methoxy-3-pyridinecarboxylic acid with thioamides under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 2-(6-Methoxy-3-pyridyl)thiazole-4-carboxaldehyde or this compound.
Reduction: Formation of 2-(6-Methoxy-3-piperidyl)thiazole-4-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may bind to specific receptors, modulating their function and leading to various biological effects.
相似化合物的比较
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-(4-Methoxyphenyl)thiazole-4-carboxylic acid: Features a phenyl ring instead of a pyridine ring.
2-(6-Methoxy-3-pyridyl)thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thiazole ring.
Uniqueness: 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
属性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC 名称 |
2-(6-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-8-3-2-6(4-11-8)9-12-7(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI 键 |
AUBZNYZYVHFMLW-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=NC(=CS2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

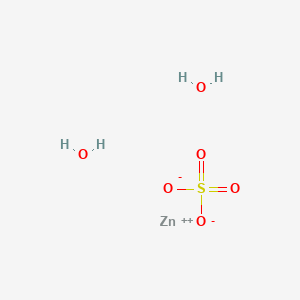
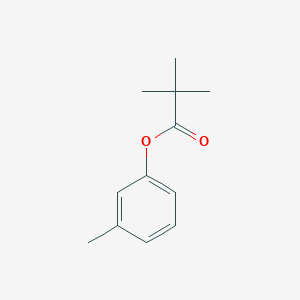
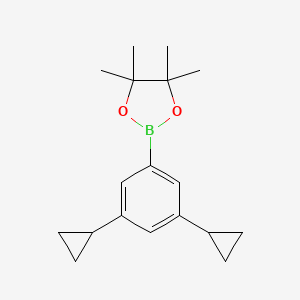
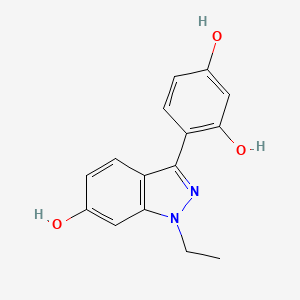
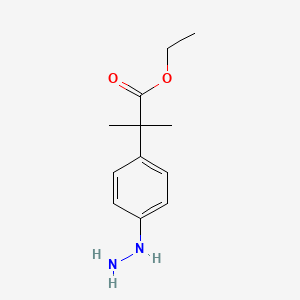
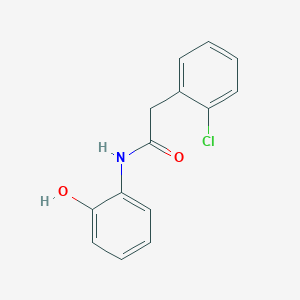
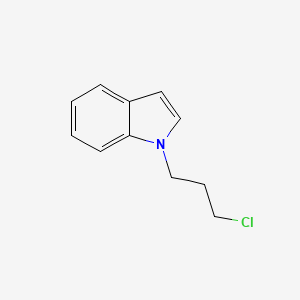
![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)
